2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid
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Overview
Description
2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyl group, a trichloroacetyl group, and an amino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an amino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The trichloroacetyl group can be reduced to a trichloromethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the trichloroacetyl group may produce a trichloromethyl derivative.
Scientific Research Applications
2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with target molecules, while the trichloroacetyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxy benzoic acid: Known for its anti-inflammatory and antioxidant properties.
4-Hydroxybenzoic acid: Commonly used as a preservative and in the synthesis of other chemicals.
2,4-Dihydroxybenzoic acid: Used in the synthesis of dyes and pharmaceuticals.
Uniqueness
2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
6340-88-1 |
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Molecular Formula |
C9H6Cl3NO4 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2-hydroxy-4-[(2,2,2-trichloroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H6Cl3NO4/c10-9(11,12)8(17)13-4-1-2-5(7(15)16)6(14)3-4/h1-3,14H,(H,13,17)(H,15,16) |
InChI Key |
WDFPMNCBZGAGMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(Cl)(Cl)Cl)O)C(=O)O |
Origin of Product |
United States |
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